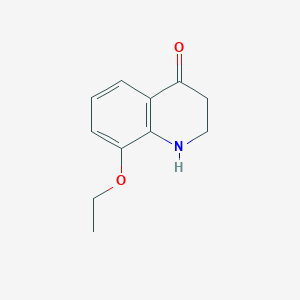
Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(cyclohexylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(cyclohexylamino)- is a complex organic compound with the following chemical formula:
C14H20N2O4S
. It belongs to the class of aromatic carboxylic acids and contains both a benzoic acid moiety and an aminosulfonyl group. The benzoyl group in benzoic acid has the formulaC6H5CO
.Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for this compound involve the introduction of the aminosulfonyl and chloro substituents onto the benzoic acid framework. Specific methods may vary, but a common approach includes multi-step reactions using appropriate starting materials.
Reaction Conditions:- Aminosulfonylation: The introduction of the aminosulfonyl group can be achieved through nucleophilic substitution reactions or amidation reactions.
- Chlorination: The chloro substituent can be introduced via chlorination reactions using suitable chlorinating agents.
Industrial Production Methods: Industrial-scale production typically involves efficient synthetic routes optimized for yield and purity. Detailed proprietary methods may be available from manufacturers or research publications.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: Benzoic acid derivatives can undergo oxidation reactions, leading to the formation of various products.
Reduction: Reduction of the carbonyl group in the benzoyl moiety can yield corresponding alcohols.
Substitution: Substitution reactions can occur at the aromatic ring, affecting the overall reactivity of the compound.
- Common oxidizing agents include potassium permanganate (
Oxidation: KMnO4
) or chromic acid (H2CrO4
). Reducing agents like sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
) are used. Chlorination can be achieved using chlorine gas (Substitution: Cl2
) or reagents like thionyl chloride (SOCl2
).Major Products: The specific products formed depend on the reaction conditions and substituents present. For example, reduction of the carbonyl group yields the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: May serve as a lead compound for drug development.
Industry: Used in the production of specialty chemicals.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Further research is needed to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
While I don’t have information on similar compounds at the moment, further literature review could highlight its uniqueness and provide comparisons.
Remember that this compound’s properties and applications are subject to ongoing scientific investigation, and additional research may reveal more insights.
Eigenschaften
CAS-Nummer |
4793-39-9 |
|---|---|
Molekularformel |
C13H17ClN2O4S |
Molekulargewicht |
332.80 g/mol |
IUPAC-Name |
4-chloro-2-(cyclohexylamino)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C13H17ClN2O4S/c14-10-7-11(16-8-4-2-1-3-5-8)9(13(17)18)6-12(10)21(15,19)20/h6-8,16H,1-5H2,(H,17,18)(H2,15,19,20) |
InChI-Schlüssel |
JXSLMQFFIVWHGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)


![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12112106.png)

![{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12112109.png)
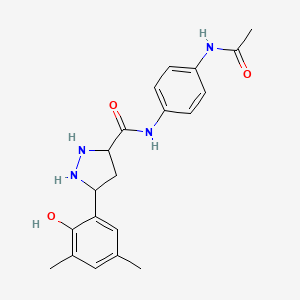
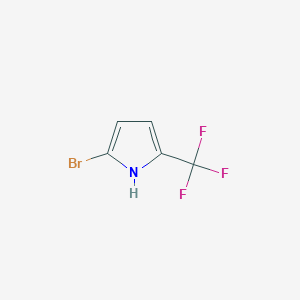
![2-{[(4-Ethylphenoxy)acetyl]amino}benzamide](/img/structure/B12112125.png)
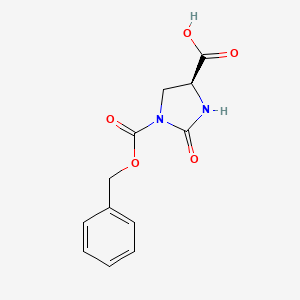
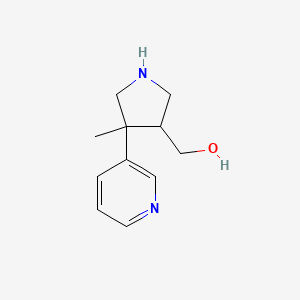
![2-(4-Chlorophenyl)benzo[d]oxazol-6-amine](/img/structure/B12112142.png)
